5,5'-[(4-methylphenyl)methanediyl]bis[6-hydroxy-3-phenyl-2-(phenylamino)pyrimidin-4(3H)-one]
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Overview
Description
2-ANILINO-5-[(2-ANILINO-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-5-PYRIMIDINYL)(4-METHYLPHENYL)METHYL]-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple anilino and hydroxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-ANILINO-5-[(2-ANILINO-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-5-PYRIMIDINYL)(4-METHYLPHENYL)METHYL]-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE involves several steps. One common method includes the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline derivatives in methanol under reflux conditions . The reaction progress is typically monitored using thin-layer chromatography (TLC). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Anilino groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-ANILINO-5-[(2-ANILINO-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-5-PYRIMIDINYL)(4-METHYLPHENYL)METHYL]-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential use as an antitumor agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular molecules such as DNA, proteins, and enzymes. It can form radical anions and hydroquinone radical dianions, which interact with these molecules, altering their biological properties . The specific molecular targets and pathways involved depend on the context of its use, such as antifungal or antitumor applications.
Comparison with Similar Compounds
Similar compounds include other anilino and hydroxy-substituted naphthoquinones, such as:
- 2-anilino-1,4-naphthoquinone
- 2,3-dianilino-1,4-naphthoquinone
- 2-phenoxy-1,4-naphthoquinone
What sets 2-ANILINO-5-[(2-ANILINO-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-5-PYRIMIDINYL)(4-METHYLPHENYL)METHYL]-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE apart is its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C40H32N6O4 |
---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
2-anilino-5-[(2-anilino-4-hydroxy-6-oxo-1-phenylpyrimidin-5-yl)-(4-methylphenyl)methyl]-6-hydroxy-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C40H32N6O4/c1-26-22-24-27(25-23-26)32(33-35(47)43-39(41-28-14-6-2-7-15-28)45(37(33)49)30-18-10-4-11-19-30)34-36(48)44-40(42-29-16-8-3-9-17-29)46(38(34)50)31-20-12-5-13-21-31/h2-25,32,47-48H,1H3,(H,41,43)(H,42,44) |
InChI Key |
YOCDXUPOKNKAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N=C(N(C2=O)C3=CC=CC=C3)NC4=CC=CC=C4)O)C5=C(N=C(N(C5=O)C6=CC=CC=C6)NC7=CC=CC=C7)O |
Origin of Product |
United States |
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